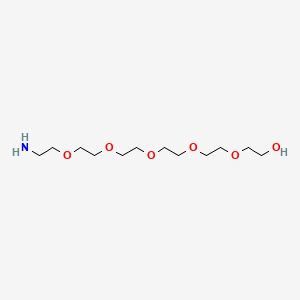

Amino-PEG6-alcohol

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUIZKMGHRMMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608636 | |

| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39160-70-8 | |

| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG6-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amino-PEG6-alcohol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG6-alcohol (H₂N-(CH₂)₂-(O(CH₂)₂)₅-OH, CAS No: 39160-70-8). This bifunctional linker, featuring a primary amine and a terminal hydroxyl group, is a critical component in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its six-unit polyethylene glycol (PEG) chain enhances the aqueous solubility and improves the pharmacokinetic properties of conjugated molecules.[1] This guide summarizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for researchers to assess the solubility and stability of this versatile linker in their own applications.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇NO₆ | [2][3] |

| Molecular Weight | 281.35 g/mol | [3][] |

| Appearance | Colorless to light yellow oily liquid | |

| CAS Number | 39160-70-8 |

Section 1: Solubility Profile

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 355.43 mM) | Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended. |

| Water | Soluble | Quantitative data not specified in literature. The hydrophilic PEG spacer enhances solubility in aqueous media. |

| Dichloromethane (DCM) | Soluble | Quantitative data not specified in literature. |

| Dimethylformamide (DMF) | Soluble | Quantitative data not specified in literature. |

Experimental Protocol for Solubility Determination

A standard protocol to determine the solubility of this compound in a solvent of interest involves the equilibrium solubility method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS) or a UV-Vis spectrophotometer if the molecule has a chromophore (note: this compound does not have a strong chromophore).

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or other suitable analytical method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Section 2: Stability Profile

The stability of this compound is crucial for its storage and application. Degradation can occur through several pathways, primarily oxidation and reactions involving the terminal functional groups.

Storage and Handling Recommendations

-

Solid Form: Store at -20°C, protected from light and moisture. For long-term storage (up to 3 years), -20°C is recommended.

-

In-Solution: For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles. When preparing solutions, using anhydrous solvents is advised to maintain the stability of the amine and hydroxyl groups.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not available, the known chemistry of PEG and amino alcohols suggests the following potential degradation pathways:

-

Oxidation of the PEG Chain: The ether linkages in the PEG backbone are susceptible to auto-oxidation, a radical-initiated process that can be accelerated by heat, light, and the presence of transition metal ions. This can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. The terminal alcohol group can also be oxidized to an aldehyde and then to a carboxylic acid.

-

Reactions of the Amine Group: The primary amine is a nucleophile and can react with electrophiles. In the presence of certain impurities or degradation products (e.g., aldehydes formed from PEG oxidation), the amine can undergo reactions like N-methylation or N-formylation, particularly in the solid state when formulated with other excipients.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration.

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress.

-

Hydrogen peroxide (H₂O₂) for oxidative stress.

-

Temperature-controlled oven for thermal stress.

-

Photostability chamber.

-

HPLC system with a stability-indicating method (e.g., gradient elution with a suitable column and detector).

Methodology:

-

Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3%.

-

Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).

-

Photostability: Expose an aliquot to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). A control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound (this compound).

-

Identify and quantify any degradation products.

-

Calculate the percentage degradation over time for each stress condition.

-

Conclusion

This compound is a valuable linker with favorable solubility in aqueous and common organic solvents, a property critical for its role in bioconjugation and drug delivery. While it is generally stable under recommended storage conditions, it is susceptible to oxidative degradation and reactions involving its terminal amine group, particularly under stress conditions such as elevated temperature, non-neutral pH, and exposure to light or oxidizing agents. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound, ensuring its optimal use and the integrity of the resulting conjugates in their specific applications. Further studies are warranted to establish a more detailed quantitative understanding of its behavior in various formulation and biological environments.

References

Methodological & Application

Application Notes and Protocols: Amine-PEG6-alcohol Reaction with NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) derivatives to biological molecules, a process known as PEGylation, is a cornerstone technique in drug delivery, bioconjugation, and proteomics. This document provides detailed application notes and protocols for the reaction of Amino-PEG6-alcohol with N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental method for covalently attaching a hydrophilic PEG spacer to proteins, peptides, antibodies, or other molecules containing primary amines. The resulting stable amide bond formation is crucial for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic agents.[1][2][3][4][5] this compound, with its terminal primary amine and hydroxyl group, offers a versatile platform for creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Reaction Mechanism

The reaction between this compound and an NHS ester proceeds via a nucleophilic acyl substitution. The primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.

Key Applications

-

Bioconjugation: Introduction of a hydrophilic PEG spacer to proteins, peptides, and other biomolecules to improve solubility and reduce immunogenicity.

-

Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

-

PROTAC Synthesis: Utilization as a linker in the synthesis of PROTACs to induce targeted protein degradation.

-

Surface Modification: Functionalization of surfaces for biomedical devices and diagnostic assays.

Quantitative Data Summary

The efficiency of the this compound reaction with an NHS ester is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Recommended Range | Remarks |

| pH | 7.0 - 9.0 | Optimal reaction rates are typically observed at a slightly basic pH (8.0-8.5). At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes significant. |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for shorter incubation times (30-60 minutes) or at 4°C for longer periods (2-4 hours to overnight) to minimize potential degradation of sensitive biomolecules. |

| Molar Ratio (PEG:NHS Ester) | 1:1 to 1:2 | For small molecule conjugation, a slight excess of the NHS ester may be used. For protein labeling, a 10- to 50-fold molar excess of the NHS ester is often used to achieve desired labeling efficiency. |

| Reaction Time | 30 minutes - 24 hours | Reaction time depends on the reactivity of the specific NHS ester and the substrate. Progress can be monitored by techniques like LC-MS or TLC. |

| Solvent | Anhydrous DMF, DMSO, or aqueous buffer | For small molecule reactions, anhydrous organic solvents are preferred to prevent hydrolysis of the NHS ester. For biomolecule conjugation, the reaction is typically performed in an amine-free aqueous buffer, with the NHS ester dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF (final concentration should not exceed 10%). |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester (Small Molecule)

This protocol describes a general method for reacting this compound with an NHS ester-functionalized small molecule.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve this compound: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO.

-

Add NHS Ester: Under continuous stirring, add the NHS ester-functionalized molecule to the reaction mixture. A 1:1 to 1.2:1 molar ratio of this compound to NHS ester is typically used.

-

Add Base (Optional): If required, add a suitable base such as TEA or DIPEA (1.5-2.0 equivalents).

-

Reaction Incubation: Stir the reaction mixture at room temperature for 3 to 24 hours.

-

Monitor Reaction Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures, followed by purification by column chromatography.

Protocol 2: Labeling of a Protein with an NHS Ester-Activated Molecule followed by PEGylation with this compound (Two-Step Approach)

This protocol is a conceptual two-step approach where a protein is first labeled with a bifunctional NHS ester and then conjugated to this compound.

Materials:

-

Protein of interest

-

Bifunctional NHS ester (e.g., containing a second reactive group)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis cassettes

-

Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system for purification

Procedure:

Step 1: Protein Labeling with Bifunctional NHS Ester

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the bifunctional NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent does not exceed 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Terminate the reaction by adding a quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess NHS ester and byproducts using a desalting column or dialysis.

Step 2: Conjugation with this compound

-

Reaction with this compound: To the purified, labeled protein, add a molar excess of this compound. The reaction conditions (pH, temperature, time) will depend on the nature of the second reactive group on the bifunctional linker.

-

Final Purification: Purify the final PEGylated protein conjugate using SEC or IEX to separate the desired product from unreacted components. PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier in SEC.

Visualizations

Caption: Chemical reaction mechanism of this compound with an NHS ester.

Caption: Experimental workflow for protein PEGylation using an NHS ester.

References

Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Amino-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are extensively utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo. This is achieved by creating a hydrophilic protective layer around the nanoparticle.[2][3]

This document provides detailed protocols for the surface functionalization of gold nanoparticles with a specific heterobifunctional PEG linker, Amino-PEG6-alcohol. This linker possesses a terminal amine group and a terminal hydroxyl group, connected by a six-unit PEG chain. The amine group offers a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes. The attachment to the gold surface is achieved through a thiol-based linkage, a common and robust method for creating stable gold-thiol bonds.[4] This protocol assumes the this compound is modified with a protected thiol group for controlled conjugation.

Experimental Workflow

The overall workflow for the functionalization process involves the synthesis of citrate-capped gold nanoparticles, activation of the thiol-modified this compound, conjugation to the gold nanoparticles, and subsequent characterization of the functionalized nanoparticles.

Figure 1: Experimental workflow for the synthesis and characterization of this compound functionalized gold nanoparticles.

Materials and Equipment

Reagents:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

Thiol-PEG6-Amino-Alcohol (with a protected thiol group, e.g., disulfide)

-

Dithiothreitol (DTT)

-

Sodium phosphate buffer (0.15 M, pH 8.5)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol

Equipment:

-

Round-bottom flasks

-

Condenser

-

Heating mantle with magnetic stirrer

-

UV-Vis spectrophotometer

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory

-

Transmission Electron Microscope (TEM)

-

Centrifuge

-

pH meter

-

NAP-5 column (or other size-exclusion chromatography column)

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (15 nm)

This protocol is based on the well-established Turkevich method.

-

Preparation: In a meticulously clean 250 mL round-bottom flask, add 100 mL of 0.01% (w/v) HAuCl₄ solution in DI water.

-

Heating: Bring the solution to a rolling boil under continuous stirring using a heating mantle and a magnetic stir bar.

-

Reduction: To the boiling solution, rapidly add 4 mL of 1% (w/v) trisodium citrate solution.

-

Reaction: The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15 minutes.

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

-

Storage: Store the synthesized citrate-capped AuNPs at 4°C.

Protocol 2: Activation of Thiol-PEG6-Amino-Alcohol

This protocol describes the reduction of a disulfide bond to yield a free thiol group, which is necessary for conjugation to the gold surface.[4]

-

Buffer Preparation: Prepare a 0.15 M sodium phosphate buffer and adjust the pH to 8.5. Add DTT to a final concentration of 0.1 M.

-

Dissolving the Ligand: Dissolve the lyophilized Thiol-PEG6-Amino-Alcohol (with the protected thiol) in DI water to a final concentration of 500 µM.

-

Reduction Reaction: Mix 50 µL of the dissolved ligand with 450 µL of the DTT-containing sodium phosphate buffer.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature to allow for the complete reduction of the disulfide bond.

-

Purification: Separate the reduced, activated ligand from excess DTT and byproducts using a NAP-5 size-exclusion column, eluting with DI water.

Protocol 3: Surface Functionalization of Gold Nanoparticles

This protocol details the ligand exchange reaction to functionalize the AuNPs.

-

pH Adjustment: Adjust the pH of the synthesized citrate-capped AuNP solution to ~9.0 using a dilute NaOH solution.

-

Ligand Addition: To the pH-adjusted AuNP solution, add the freshly prepared and purified activated Thiol-PEG6-Amino-Alcohol. A typical starting molar ratio of ligand to AuNPs is 2000:1. The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 2 hours, or overnight, with gentle stirring.

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 14,000 rpm for 20 minutes for ~20 nm AuNPs).

-

Carefully remove the supernatant containing unbound ligand and citrate.

-

Resuspend the nanoparticle pellet in DI water or a suitable buffer (e.g., PBS).

-

Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound reagents.

-

-

Storage: Store the final this compound functionalized AuNPs at 4°C.

Characterization of Functionalized Gold Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of the gold nanoparticles.

Data Presentation: Expected Characterization Results

| Characterization Technique | Parameter Measured | Bare AuNPs (Citrate-Capped) | This compound Functionalized AuNPs | Reference(s) |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm | Red-shift to ~525-530 nm | |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | ~17 nm | Increase to ~30-40 nm | |

| Zeta Potential | Surface Charge | Highly Negative (~ -30 to -40 mV) | Less Negative or slightly Positive (~ -5 to +10 mV) | |

| FTIR Spectroscopy | Surface Functional Groups | Citrate peaks (~1730, 1390 cm⁻¹) | PEG C-O-C stretch (~1100 cm⁻¹), N-H bend (~1630 cm⁻¹), O-H stretch (~3400 cm⁻¹) | |

| Transmission Electron Microscopy (TEM) | Core Diameter and Morphology | ~15 nm, spherical | ~15 nm, spherical (core size unchanged) |

Detailed Methodologies for Characterization

-

UV-Vis Spectroscopy: Acquire the absorption spectra of the AuNP solutions from 400 to 800 nm. A red-shift in the SPR peak after functionalization indicates a change in the local refractive index at the nanoparticle surface, suggesting successful ligand attachment.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer on the surface.

-

Zeta Potential: Determine the surface charge of the nanoparticles. Citrate-capped AuNPs have a strong negative charge. The functionalization with this compound is expected to shield the negative charge of the citrate and introduce positive charges from the amine groups, leading to a less negative or even slightly positive zeta potential.

-

FTIR Spectroscopy: Analyze the surface chemistry of the nanoparticles. For functionalized AuNPs, characteristic peaks corresponding to the PEG backbone (C-O-C stretching at ~1100 cm⁻¹), amine groups (N-H bending at ~1630 cm⁻¹), and hydroxyl groups (O-H stretching at ~3400 cm⁻¹) should be observable, confirming the presence of the ligand.

-

Transmission Electron Microscopy (TEM): Visualize the nanoparticles to confirm their core size, shape, and monodispersity. The core size should remain unchanged after surface functionalization.

Signaling Pathways and Logical Relationships

The functionalization of gold nanoparticles with this compound does not directly involve a biological signaling pathway. However, the resulting functionalized nanoparticles can be designed to interact with specific cellular pathways for applications in drug delivery and diagnostics. The logical relationship of the functionalization process is a sequential chemical modification.

Figure 2: Logical diagram of the surface functionalization reaction.

References

- 1. lunanano.com [lunanano.com]

- 2. Polyethylene glycol capped gold nanoparticles ameliorate renal ischemia–reperfusion injury in diabetic mice through AMPK-Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytodiagnostics.com [cytodiagnostics.com]

Synthesis of Antibody-Drug Conjugates Using an Amino-PEG6-alcohol Linker: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent small-molecule cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics (PK), and efficacy of the ADC.

Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This increased hydrophilicity can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[3][4] Monodisperse PEG linkers, which have a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous ADCs with better batch-to-batch reproducibility and safety profiles.[2]

This document provides a detailed protocol for the synthesis of an ADC using a bifunctional Amino-PEG6-alcohol linker. This non-cleavable linker offers a six-unit PEG chain to provide spacing and hydrophilicity. The synthesis involves a two-stage process: first, the cytotoxic payload is conjugated to the alcohol group of the linker, and second, the resulting drug-linker construct is conjugated to the lysine residues of the antibody via the linker's terminal amine group. Detailed protocols for the characterization of the final ADC, including determination of the drug-to-antibody ratio (DAR), in vitro cytotoxicity assessment, and pharmacokinetic analysis, are also provided.

Experimental Workflow Overview

The synthesis and characterization of an ADC using an this compound linker follows a multi-step process, beginning with the preparation of the drug-linker conjugate and culminating in the comprehensive analysis of the purified ADC.

Experimental Protocols

I. Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic payload (containing a carboxylic acid group) to the alcohol group of the this compound linker. This is achieved by first activating the alcohol to a more reactive species, such as a tosylate, followed by nucleophilic substitution with the payload.

Materials:

-

This compound

-

Cytotoxic payload with a carboxylic acid group

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Triethylamine (TEA)

-

Reverse-phase HPLC system for purification

Protocol:

-

Activation of this compound (Tosylation):

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine (2-3 equivalents) to the solution.

-

Slowly add p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.

-

-

Conjugation of Payload to Activated Linker:

-

Dissolve the cytotoxic payload (1 equivalent) and the tosylated Amino-PEG6-linker (1.2 equivalents) in anhydrous DMF.

-

Add triethylamine (TEA) (3 equivalents) to the solution to act as a base.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the drug-linker construct by LC-MS.

-

Upon completion, purify the drug-Amino-PEG6-amine construct by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

-

II. Conjugation of Drug-Linker Construct to Antibody

This protocol details the conjugation of the drug-linker construct to the lysine residues of a monoclonal antibody via the linker's terminal amine group. The amine group of the purified drug-linker is activated using an N-Hydroxysuccinimide (NHS) ester to facilitate reaction with the ε-amino groups of lysine residues on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified drug-Amino-PEG6-amine construct

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Buffer (e.g., Tris-buffered saline)

-

Size-Exclusion Chromatography (SEC) system for purification

Protocol:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the desired Reaction Buffer (amine-free, pH 7.2-8.5).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Activation of the Drug-Linker Construct:

-

Dissolve the drug-Amino-PEG6-amine construct (1 equivalent) in anhydrous DMF or DMSO.

-

Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug-linker.

-

Monitor the activation by LC-MS.

-

-

Conjugation to the Antibody:

-

Add the freshly prepared NHS-activated drug-linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.

-

The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-activated drug-linker.

-

Purify the resulting ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).

-

Collect the fractions corresponding to the monomeric ADC.

-

Characterization of the ADC

I. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

-

Purified ADC sample

-

HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)

-

Buffer A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8

-

Buffer B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol

Protocol:

-

Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Buffer A.

-

Chromatography Conditions:

-

Flow Rate: 0.5-1.0 mL/min

-

Detection: UV absorbance at 280 nm

-

Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

II. In Vitro Cytotoxicity Assay (MTT/XTT)

The in vitro cytotoxicity of the ADC is a critical measure of its potency and is typically assessed using cell viability assays such as the MTT or XTT assay.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Purified ADC, unconjugated antibody, and free cytotoxic payload

-

MTT solution (5 mg/mL in PBS) or XTT labeling reagent and electron-coupling reagent

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate overnight.

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a control.

-

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

MTT/XTT Assay:

-

For MTT: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 150 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software (e.g., GraphPad Prism).

-

III. Pharmacokinetic (PK) Study in Mice

A PK study is performed to evaluate the in vivo stability and clearance of the ADC.

Materials:

-

Tumor-bearing mice (e.g., xenograft model with antigen-positive tumors)

-

Purified ADC

-

Sterile saline for injection

-

Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

-

ELISA kit for quantifying the total antibody concentration

Protocol:

-

Animal Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) to the tumor-bearing mice.

-

Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Quantification of ADC:

-

Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using a validated ELISA method.

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC versus time.

-

Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using non-compartmental analysis software.

-

Data Presentation

Table 1: Comparative Analysis of ADC Characteristics with Different PEG Linker Lengths

| Linker | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |

| No PEG | 3.8 | 5.2 | 80 | 60% | |

| PEG4 | 3.6 | 7.8 | 120 | 75% | |

| PEG6 | 3.5 | 9.5 | 150 | 85% | |

| PEG8 | 3.3 | 12.1 | 180 | 90% | |

| PEG12 | 3.0 | 15.6 | 200 | 92% |

Note: The data presented in this table is a representative summary compiled from multiple sources and may vary depending on the specific antibody, payload, and experimental conditions.

Conclusion

The use of an this compound linker provides a versatile and effective method for the synthesis of ADCs with favorable biophysical and pharmacological properties. The inclusion of the PEG spacer enhances hydrophilicity, which can lead to improved solubility and stability, particularly for ADCs with hydrophobic payloads. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, purification, and characterization of ADCs using this linker technology. The systematic evaluation of DAR, in vitro cytotoxicity, and in vivo pharmacokinetics is essential for the successful development of safe and effective ADC therapeutics. The choice of linker length represents a critical optimization parameter, with a balance to be struck between maintaining in vitro potency and enhancing the pharmacokinetic profile to achieve optimal in vivo efficacy.

References

Troubleshooting & Optimization

Technical Support Center: PEGylation with Amino-PEG6-alcohol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino-PEG6-alcohol in their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine (-NH2) group at one terminus and a hydroxyl (-OH) group at the other, connected by a 6-unit PEG spacer.[1][2] This structure allows for sequential and specific conjugation to two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated molecule.[2][3]

Its primary applications include:

-

Bioconjugation: Linking proteins, peptides, or other biomolecules.[1]

-

Drug Delivery: Improving the pharmacokinetic properties of drugs.

-

Surface Modification: Functionalizing nanoparticles, hydrogels, or other materials.

-

PROTACs: Serving as a linker in the synthesis of proteolysis-targeting chimeras.

Q2: Which functional group of this compound is more reactive?

The primary amine group is inherently more nucleophilic than the hydroxyl group and will preferentially react with electrophilic reagents such as NHS esters. To selectively react the hydroxyl group, the amine group must first be protected.

Q3: How can I selectively activate the hydroxyl group of this compound?

Selective activation of the hydroxyl group requires a two-stage process that involves protecting the more reactive amine group first. A common strategy is:

-

Protect the Amine Group: React the this compound with a suitable protecting group for amines, such as di-tert-butyl dicarbonate (Boc-anhydride) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

-

Activate the Hydroxyl Group: The now-protected HO-PEG6-NH-protecting group can be activated. A common method is to first oxidize the terminal hydroxyl group to a carboxylic acid. This can be followed by activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like EDC and NHS.

Q4: What are the common challenges encountered during the purification of proteins PEGylated with this compound?

Purification can be challenging due to the heterogeneity of the reaction mixture, which may contain:

-

Unreacted protein

-

Unreacted this compound

-

Mono-PEGylated protein (desired product)

-

Multi-PEGylated proteins

-

Positional isomers of the PEGylated protein

The presence of a free hydroxyl group on the PEG linker can also slightly alter the chromatographic behavior of the conjugate, potentially complicating separation. Common purification techniques include ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).

Troubleshooting Guide

| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |

| Low or No PEGylation Efficiency | 1. Inactive PEG Reagent: The activated form of the PEG linker (e.g., NHS ester) may have hydrolyzed. 2. Suboptimal Reaction pH: The pH of the reaction buffer can significantly affect the reactivity of the target functional groups on the protein. 3. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the activated PEG. 4. Steric Hindrance: The target functional group on the protein may be sterically inaccessible. | 1. Use Freshly Prepared Activated PEG: Prepare the activated PEG reagent immediately before use or ensure it has been stored under appropriate anhydrous conditions. 2. Optimize Reaction pH: For amine-reactive PEGs (targeting lysines), a pH of 7.0-9.0 is generally recommended. For other functionalities, consult relevant literature. 3. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. 4. Modify Reaction Conditions: Try increasing the molar excess of the PEG reagent or the reaction time. Consider using a longer PEG linker to overcome steric hindrance. |

| Protein Aggregation or Precipitation during PEGylation | 1. High Degree of PEGylation: Excessive PEGylation can lead to intermolecular cross-linking and aggregation. 2. Use of Organic Co-solvents: Some activated PEG reagents require dissolution in an organic solvent (e.g., DMSO, DMF), which can denature the protein if the final concentration is too high. 3. Inappropriate Buffer Conditions: pH or ionic strength of the buffer may be suboptimal for protein stability. | 1. Reduce Molar Excess of PEG: Lower the molar ratio of the PEG reagent to the protein. 2. Limit Organic Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture to a minimum (typically <10%). 3. Optimize Buffer Conditions: Screen different buffer compositions to find one that maintains protein stability during the reaction. |

| Heterogeneous PEGylation Products (Multiple PEG Chains Attached) | 1. High Molar Ratio of PEG to Protein: A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to the protein. 2. Multiple Reactive Sites on the Protein: Proteins often have multiple accessible reactive sites (e.g., lysine residues). | 1. Control Stoichiometry: Carefully control the molar ratio of the activated PEG to the protein. Perform titration experiments to determine the optimal ratio for mono-PEGylation. 2. Site-Directed Mutagenesis: If a specific site of PEGylation is desired, consider using protein engineering to introduce a unique reactive residue (e.g., cysteine) at that position. |

| Difficulty in Purifying PEGylated Protein | 1. Similar Physicochemical Properties: The PEGylated protein may have similar size and charge to the unreacted protein or other reaction components, making separation difficult. 2. Formation of Positional Isomers: Different positional isomers of the PEGylated protein can be challenging to separate from each other. | 1. Optimize Chromatographic Conditions: Experiment with different types of chromatography (IEX, SEC, HIC) and optimize the elution conditions (e.g., gradient, pH). A multi-step purification strategy is often necessary. 2. High-Resolution Analytical Techniques: Use techniques like mass spectrometry to characterize the heterogeneity of the purified product. |

| Side Reactions Involving the Hydroxyl Group | 1. Non-selective Activation: If the amine group is not protected, reagents used to activate the hydroxyl group may also react with the amine. 2. Reaction with Protein Side Chains: Under certain conditions, the hydroxyl group could potentially undergo side reactions with activated residues on the protein. | 1. Protect the Amine Group: Use a suitable protecting group for the amine before activating the hydroxyl group. 2. Control Reaction Conditions: Carefully control the pH and stoichiometry of the reaction to minimize unwanted side reactions. |

Experimental Protocols

Protocol 1: Two-Step Activation of this compound and Conjugation to a Protein

This protocol outlines the general steps for protecting the amine group of this compound, activating the hydroxyl group, and subsequently conjugating it to a protein.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate (MgSO4), anhydrous

-

Reagents for oxidation (e.g., Jones reagent or TEMPO/NaOCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein to be PEGylated in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc group)

Workflow Diagram:

Caption: Workflow for the preparation and use of this compound.

Procedure:

-

Amine Protection:

-

Dissolve this compound in anhydrous DCM.

-

Add TEA (1.5 equivalents) and Boc-anhydride (1.2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Dry the organic layer with anhydrous MgSO4, filter, and evaporate the solvent to obtain Boc-NH-PEG6-OH.

-

-

Hydroxyl Activation:

-

Oxidation: Dissolve Boc-NH-PEG6-OH in a suitable solvent (e.g., acetone for Jones reagent). Cool the solution to 0°C and slowly add the oxidizing agent. Monitor the reaction by TLC or LC-MS.

-

NHS Ester Formation: Dissolve the resulting Boc-NH-PEG6-COOH in anhydrous DCM. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents). Stir the reaction at room temperature for 4-6 hours.

-

-

Protein Conjugation:

-

Dissolve the purified Boc-NH-PEG6-NHS ester in an appropriate anhydrous solvent (e.g., DMSO or DMF).

-

Add the desired molar excess of the activated PEG solution to the protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM.

-

-

Purification:

-

Purify the PEGylated protein using SEC or IEX to remove unreacted PEG and protein.

-

-

Amine Deprotection (if required for subsequent conjugation):

-

Treat the purified Protein-PEG6-NH-Boc with a solution of TFA in DCM (e.g., 20-50% v/v) for 1-2 hours at room temperature.

-

Remove the TFA by evaporation under a stream of nitrogen and purify the deprotected conjugate.

-

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

Materials:

-

Un-PEGylated protein (control)

-

PEGylated protein sample

-

SDS-PAGE gels and running buffer

-

Protein loading buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other suitable protein stain

Procedure:

-

Prepare samples of the un-PEGylated protein and the purified PEGylated protein in loading buffer.

-

Load the samples and molecular weight standards onto the SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Visualize the protein bands. Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the un-PEGylated protein. The presence of multiple bands may indicate heterogeneity in the degree of PEGylation.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugate are highly dependent on the specific protein, the PEG reagent, and the reaction conditions. The following table provides a general overview of expected outcomes.

| Parameter | Typical Range/Value | Factors Influencing the Parameter |

| Degree of PEGylation (moles of PEG per mole of protein) | 1 - 5 | Molar ratio of PEG to protein, number of accessible reactive sites on the protein, reaction time, pH. |

| Yield of Mono-PEGylated Product | 20 - 80% | Stoichiometry, reaction conditions, purification strategy. |

| Recovery after Purification | 50 - 90% | Purification method, stability of the PEGylated protein. |

| Retention of Biological Activity | 10 - 100% | Site of PEGylation (avoiding active sites), size and number of attached PEG chains. |

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low PEGylation Yield

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Navigating Amine-PEG6-Alcohol Reactions: A Guide to Minimizing Side Products

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Amino-PEG6-alcohol, achieving chemoselective reactions is paramount to success. This bifunctional linker, possessing both a primary amine and a hydroxyl group, offers significant versatility in bioconjugation, PROTAC synthesis, and drug delivery applications. However, its dual reactivity can also lead to undesired side reactions, impacting yield and purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you mitigate these challenges and achieve your desired products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?

A1: Achieving selective N-acylation over O-acylation is a common challenge. The primary amine is inherently more nucleophilic than the primary alcohol, but reaction conditions can significantly influence selectivity. To favor N-acylation, consider the following:

-

pH Control: Maintain a reaction pH between 7.2 and 8.5. In this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the hydroxyl group remains largely protonated and less reactive. At higher pH values, the hydroxyl group becomes more nucleophilic, increasing the likelihood of O-acylation.

-

Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less favorable O-acylation to occur.

-

Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides can be less selective. Consider using an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which generally provides better chemoselectivity for amines at a slightly basic pH.

-

Order of Addition: Add the acylating agent slowly and portion-wise to the solution containing the this compound. This helps to maintain a low concentration of the acylating agent, favoring the reaction with the more nucleophilic amine.

Q2: My reaction yield is low, and I suspect hydrolysis of my activated ester. What can I do to prevent this?

A2: Hydrolysis of activated esters, particularly NHS esters, is a competing side reaction in aqueous or protic solvents. The rate of hydrolysis increases with pH.

-

Solvent Choice: Whenever possible, use anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

pH Management: If an aqueous buffer is required, work at the lower end of the optimal pH range for amine acylation (pH 7.2-7.5) to slow down the rate of hydrolysis.

-

Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction once the starting material is consumed.

-

Fresh Reagents: Prepare stock solutions of activated esters immediately before use. Avoid repeated freeze-thaw cycles of solutions.

Q3: How can I selectively react with the hydroxyl group of this compound without affecting the amine?

A3: To selectively target the hydroxyl group, the more reactive amine group must first be protected. This is a common strategy in multi-step syntheses.

-

Orthogonal Protection: Employ an orthogonal protecting group strategy. A widely used approach is to protect the amine with a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions often used for hydroxyl group reactions but can be selectively removed under acidic conditions. The hydroxyl group can then be reacted as desired.

Q4: What are the best storage and handling practices for this compound to ensure its stability?

A4: Proper storage and handling are crucial to prevent degradation and the formation of impurities.

-

Storage: Store this compound at -20°C, protected from light and moisture.

-

Handling: When preparing solutions, use anhydrous solvents to maintain the stability of both the amine and hydroxyl groups.[1] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | 1. Incomplete reaction. 2. Hydrolysis of activated reagents. 3. Suboptimal reaction conditions (pH, temperature). 4. Degradation of this compound. | 1. Monitor reaction progress (TLC, LC-MS) and extend reaction time if necessary. 2. Use anhydrous solvents; prepare reagent solutions fresh. 3. Optimize pH (7.2-8.5 for N-acylation) and temperature (0°C to RT). 4. Ensure proper storage and handling of the linker. |

| Presence of O-acylated Side Product | 1. Reaction pH is too high. 2. High reaction temperature. 3. Highly reactive acylating agent used. | 1. Lower the reaction pH to 7.2-8.0. 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Use a more chemoselective reagent like an NHS ester instead of an acyl chloride. |

| Formation of Di-substituted Product (Both Amine and Hydroxyl Reacted) | 1. Excess of the reacting partner. 2. Lack of a protecting group strategy for sequential reactions. | 1. Use a stoichiometric amount or a slight excess of the limiting reagent. 2. Protect the functional group that is not intended to react using an orthogonal protecting group. |

| Unreacted Starting Material | 1. Insufficient amount of coupling reagent or activated species. 2. Inactive reagents. 3. Steric hindrance. | 1. Increase the molar equivalents of the coupling reagent or activated partner. 2. Use fresh, high-quality reagents. 3. Consider a longer reaction time or a slight increase in temperature (while monitoring for side reactions). |

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound with a Carboxylic Acid using NHS Ester Chemistry

This protocol describes the selective acylation of the primary amine on this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA)

-

Reaction vessel and magnetic stirrer

-

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Activation of Carboxylic Acid:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), NHS (1.1 eq), and DCC or EDC (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the formation of the NHS ester is complete (can be monitored by TLC). If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the this compound solution.

-

Slowly add the activated NHS ester solution from step 1 to the this compound solution. If DCU has precipitated, filter it off before adding the NHS ester solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-acylated this compound.

-

Protocol 2: Orthogonal Protection of this compound for Selective Hydroxyl Group Modification

This protocol details the protection of the amine group with Boc, allowing for subsequent reactions at the hydroxyl group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

N-Boc Protection:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Add TEA or DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected this compound, which can often be used in the next step without further purification.

-

-

Reaction at the Hydroxyl Group:

-

The N-Boc protected this compound can now be used in subsequent reactions to modify the free hydroxyl group (e.g., esterification, etherification, or activation for further coupling).

-

-

Boc Deprotection:

-

To remove the Boc protecting group, dissolve the protected compound in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) at 0 °C.

-

Stir the reaction for 30-60 minutes at room temperature.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected product.

-

Data Presentation

Table 1: Influence of Reaction Parameters on the Chemoselectivity of Amine Acylation

| Parameter | Condition Favoring N-Acylation | Condition Increasing Risk of O-Acylation | Rationale |

| pH | 7.2 - 8.5 | > 9.0 | At higher pH, the hydroxyl group is deprotonated, increasing its nucleophilicity. |

| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 40 °C) | Provides the necessary activation energy for the less favorable O-acylation reaction to occur. |

| Acylating Agent | Activated Esters (e.g., NHS esters) | Acyl Halides (e.g., Acyl chlorides) | Acyl halides are more reactive and therefore less chemoselective. |

| Solvent | Aprotic (e.g., DMF, DMSO, DCM) | Protic (e.g., water, alcohols) | Aprotic solvents do not compete in the reaction and can improve solubility of reactants. |

Visualizations

Caption: Workflow for selective N-acylation of this compound.

Caption: Orthogonal protection strategy for this compound.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of the PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule with three components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1][] This complex is essential for the subsequent ubiquitination and proteasome-mediated degradation of the target protein.[4] Flexible linkers, like those with PEG chains, are widely used because they are synthetically accessible and allow the two ends of the PROTAC to adopt multiple conformations, which can facilitate the formation of the ternary complex.

Q2: My PROTAC shows good binding to the target protein and E3 ligase individually, but I see no protein degradation. What's wrong?

This is a common issue that often points to a problem with ternary complex formation or subsequent steps. Here are the most likely linker-related causes and troubleshooting steps:

-

Problem: Suboptimal Linker Length. Even with strong binary binding, the linker's length may be preventing a stable ternary complex from forming. A linker that is too short can cause steric clashes between the two proteins, while a linker that is too long may not bring them together effectively for ubiquitin transfer.

-

Solution: The most direct approach is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units). Small changes in length can dramatically impact degradation efficiency.

-

-

Problem: Poor Cell Permeability. The hydrophilic nature of PEG linkers can sometimes reduce a PROTAC's ability to cross the cell membrane.

-

Solution: Assess cell permeability using a standard assay (e.g., PAMPA or Caco-2). If permeability is low, consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve uptake.

-

-

Problem: Unfavorable Ternary Complex Conformation. The linker might allow complex formation, but the orientation of the target protein's surface lysines is not productive for ubiquitination by the recruited E2 enzyme.

-

Solution: Directly evaluate the formation and stability of the ternary complex in cells using assays like NanoBRET™ or FRET, or in vitro with methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can confirm if a complex is forming, even if it's not productive.

-

Q3: I'm observing a strong "hook effect" where degradation decreases at high PROTAC concentrations. How can I use the linker to fix this?

The hook effect occurs when high PROTAC concentrations favor the formation of separate binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex. While inherent to the mechanism, linker design can mitigate its severity.

-

Problem: Suboptimal Linker for Cooperativity. The linker is not effectively promoting positive cooperativity, where the binding of one protein enhances the affinity for the second.

-

Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create favorable protein-protein interactions within the ternary complex, increasing its stability. This makes the ternary complex more likely to form even at high concentrations. Systematically varying linker length is the first step to finding a more cooperative arrangement.

-

Solution 2: Modify Linker Flexibility. A more rigid linker (e.g., by incorporating piperazine or triazole moieties) can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of non-productive binary complexes.

-

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic "trial and error" approach is often required. The tables below provide a summary of hypothetical, yet illustrative, data based on trends observed in literature to show the impact of PEG linker length on degradation.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTAC)

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4-1 | PEG2 | 8 | 550 | 45 |

| BRD4-2 | PEG3 | 11 | 75 | 92 |

| BRD4-3 | PEG4 | 14 | 25 | 95 |

| BRD4-4 | PEG5 | 17 | 90 | 88 |

| BRD4-5 | PEG6 | 20 | 210 | 75 |

Table 2: Impact of PEG Linker Length on BTK Degradation (CRBN-based PROTAC)

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BTK-1 | PEG4 | 14 | >1000 | <10 |

| BTK-2 | PEG6 | 20 | 150 | 70 |

| BTK-3 | PEG8 | 26 | 30 | 94 |

| BTK-4 | PEG10 | 32 | 45 | 91 |

| BTK-5 | PEG12 | 38 | 180 | 80 |

Key Experimental Protocols

Accurate assessment of PROTAC performance requires robust experimental assays. Below are detailed protocols for essential experiments.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells

This proximity-based assay detects protein-protein interactions in real-time within a physiological context.

Methodology:

-

Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cell suspension and incubate.

-

Assay Plate Setup: Dispense the labeled cells into a white, 96- or 384-well assay plate.

-

PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

-

Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to generate the donor signal.

-

Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Visualizing the PROTAC Mechanism

The following diagram illustrates the fundamental mechanism of PROTAC-mediated protein degradation.

References

Technical Support Center: Amino-PEG6-alcohol NHS Ester Coupling

This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the successful coupling of Amino-PEG6-alcohol with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for coupling this compound with an NHS ester?

The optimal reaction pH for NHS ester coupling with primary amines, such as the one on this compound, is between 8.3 and 8.5.[1][2][3][4] While the effective range can be between pH 7.2 and 9.0, a pH of 8.3-8.5 offers the best compromise between amine reactivity and NHS ester stability.[5]

Q2: Why is the reaction pH so critical for this coupling reaction?

The reaction pH is a critical parameter because it directly influences two competing reactions:

-

Amine Reactivity: The coupling reaction requires the primary amine of this compound to be in its deprotonated, nucleophilic state (-NH2). At acidic pH (below ~pH 7), the amine group is predominantly protonated (-NH3+), making it unreactive. As the pH increases into the alkaline range, more of the amine is deprotonated, increasing the reaction rate.

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this competing hydrolysis reaction increases significantly with rising pH.

Therefore, the optimal pH range of 8.3-8.5 maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis, leading to the highest yield of the desired conjugate.

Q3: What are the recommended buffers for this reaction?

Amine-free buffers are essential for a successful coupling reaction. The most commonly recommended buffers are:

| Recommended Buffer | Concentration | pH Range |

| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 |

| Sodium Phosphate | 0.1 M | 7.2 - 8.5 |

| Borate Buffer | 50 mM - 0.1 M | 8.0 - 9.0 |

| HEPES Buffer | 0.1 M | 7.2 - 8.0 |

Data compiled from multiple sources.

Q4: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines must be avoided as they will compete with the this compound for reaction with the NHS ester, significantly reducing your conjugation efficiency.

| Buffers to Avoid | Rationale |

| Tris (e.g., TBS) | Contains a primary amine that reacts with the NHS ester. |

| Glycine | Contains a primary amine and is often used to quench NHS ester reactions. |

| Buffers with Ammonium Ions | Ammonium ions can compete with the target amine. |

Q5: What is the main competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid. To minimize hydrolysis:

-

Control the pH: Work within the recommended pH range of 8.3-8.5.

-

Prepare NHS Ester Solution Fresh: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.

-

Manage Temperature: Performing the reaction at a lower temperature (e.g., 4°C) slows down the rate of hydrolysis, though it may require a longer incubation time.

-

Use Sufficient Concentration: The desired reaction is more favorable in concentrated solutions of the target molecule (e.g., >2 mg/mL).

Q6: How stable is the NHS ester in the reaction buffer?

The stability of an NHS ester is highly dependent on the pH and temperature of the aqueous buffer. As the pH increases, the half-life of the NHS ester decreases dramatically.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Data sourced from Thermo Fisher Scientific and Lumiprobe.

Troubleshooting Guide

Problem: Low or no coupling efficiency.

This is the most common issue encountered during NHS ester coupling reactions. The following diagram outlines a logical approach to troubleshooting this problem.

References

Technical Support Center: Post-Reaction Purification of Amino-PEG6-alcohol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess Amino-PEG6-alcohol following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?